乙酸镧

描述

Synthesis Analysis

Research on the synthesis of lanthanum compounds, including lanthanum acetate, highlights innovative strategies and methodologies. A comprehensive review by Alexander (1995) on macrocyclic ligands and their complexes with lanthanides and actinides provides insights into the design and synthetic approaches for creating lanthanum-based compounds. This work outlines the coordination template effect as a fundamental strategy for synthesizing a variety of metal complexes, including those involving lanthanum, showcasing the molecule's design criteria and application potential in non-chemical fields (Alexander, 1995).

Molecular Structure Analysis

The study of lanthanide trihalides, including those of lanthanum, provides valuable information on the molecular structure of lanthanum compounds. Kovács and Konings (2004) assessed experimental and theoretical data on the structure and molecular vibrations of lanthanide trihalides, confirming trends in molecular properties and facilitating a reliable estimation for less-studied molecules. This analysis underscores the importance of understanding molecular structures to design new compounds with desired properties (Kovács & Konings, 2004).

Chemical Reactions and Properties

Lanthanum compounds exhibit a range of chemical reactions and properties, influenced by their unique electronic configurations and interactions with other elements. Research on the involvement of lanthanides, including lanthanum, in free radicals homeostasis explores their role as antioxidants or pro-oxidants, contingent on environmental factors and compound concentration. This dual role underscores the complexity of lanthanum's chemical behavior and its potential implications for health and environmental applications (Valcheva-Traykova, Saso, & Kostova, 2014).

Physical Properties Analysis

The physical properties of lanthanum compounds, such as their luminescence and interaction with biological structures, are of significant interest. O’Hara (1987) discusses lanthanide luminescence as a probe for biological interest, highlighting the unique optical properties of lanthanides, including lanthanum, and their applications in biological and medical research. This work emphasizes the utility of lanthanum compounds in exploring biological systems and developing new diagnostic tools (O’Hara, 1987).

Chemical Properties Analysis

Lanthanum's chemical properties are pivotal in its application across various domains, including environmental management and catalysis. A review on the use of lanthanum modified bentonite to manage eutrophication in surface water highlights the efficiency of lanthanum compounds in binding phosphorus, thus inhibiting phosphate absorption. This application demonstrates the practical utility of lanthanum's chemical properties in addressing environmental challenges (Copetti et al., 2016).

科学研究应用

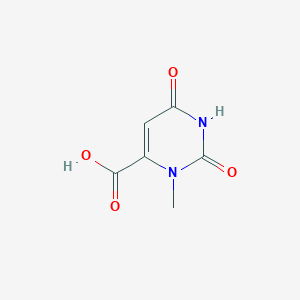

La(C2H3O2)3\text{La}(C_2H_3O_2)3La(C2H3O2)3

, 是一种用途广泛的化合物,应用于各种科学研究领域。以下是其在不同领域独特应用的综合分析:农业:增强磷吸收

乙酸镧用于提高植物的生长和磷吸收效率。 已有研究表明,乙酸镧可显著影响细根的形态,并提高甘草等作物的产量和品质 {_svg_1}.

环境科学:水处理

在环境科学中,乙酸镧在水处理过程中发挥着至关重要的作用。 它用于生产多孔的氟氧化镧薄膜,可有效去除水中的污染物 {svg_2}.

医药:磷酸盐结合剂

乙酸镧在医药领域用作磷酸盐结合剂,尤其适用于接受透析治疗的慢性肾脏病患者。 它有助于通过降低血清磷酸盐水平来控制高磷血症 {svg_3} {svg_4}.

材料科学:酯交换反应催化剂

在材料科学中,乙酸镧用作酯交换反应的催化剂,酯交换反应是生产聚合物和其他材料必不可少的反应 {svg_5}.

工业:特种玻璃制造

乙酸镧用于制造特种玻璃。 其独特的特性使其适用于生产各种技术应用中使用的高质量玻璃制品 {svg_6}.

化学:复杂化合物合成

在化学领域,乙酸镧用于合成复杂化合物。 它与乙酸酐或乙酸反应生成各种含镧化合物,这些化合物在不同的化学过程中都有应用 {svg_7}.

纳米技术:纳米材料的生产

由乙酸镧衍生的镧基纳米材料用于抑制番茄细菌性青枯病。 这些纳米材料有助于控制细菌病原体并增强植物健康 {svg_8}.

电子:陶瓷产品的生产

乙酸镧也用于电子行业生产陶瓷产品。 这些陶瓷由于其绝缘和半导体特性而成为电子设备中不可或缺的组成部分 {svg_9}.

作用机制

Target of Action

Lanthanum acetate primarily targets dietary phosphate in the gastrointestinal tract . The compound’s role is to bind to dietary phosphate and prevent its absorption, thereby reducing serum phosphate levels .

Mode of Action

Lanthanum acetate interacts with its target, dietary phosphate, by forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed . As a result, the absorption of phosphate is reduced, leading to a decrease in serum phosphate levels .

Biochemical Pathways

It is known that the compound’s action results in the formation of insoluble lanthanum phosphate complexes that are excreted in the feces .

Pharmacokinetics

Lanthanum acetate is taken orally and has minimal gastrointestinal absorption, resulting in a reduced risk of tissue deposition and systemic drug interactions . The compound dissociates in the acidic environment of the upper gastrointestinal tract, releasing lanthanum ions that bind to dietary phosphate . The pharmacokinetics of lanthanum carbonate, a related compound, have been studied in detail. For instance, systemic lanthanum exposure increased with an increasing dose but was less than dose-proportional, suggesting saturation of absorption .

Result of Action

The primary molecular effect of lanthanum acetate’s action is the formation of insoluble lanthanum phosphate complexes . On a cellular level, this results in a reduction of serum phosphate levels, primarily in patients with chronic kidney disease . This can help manage conditions such as hyperphosphatemia .

Action Environment

The action of lanthanum acetate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the hydration status of the patient. Additionally, the compound’s efficacy in binding phosphate may be influenced by the pH level of the gastrointestinal tract, as lanthanum ions are released in an acidic environment .

未来方向

Lanthanum-based adsorbents, including Lanthanum acetate, have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and the role of crystal structure in the phosphate removal performance of different compounds .

属性

IUPAC Name |

lanthanum(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRJWBUSTKIQQH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

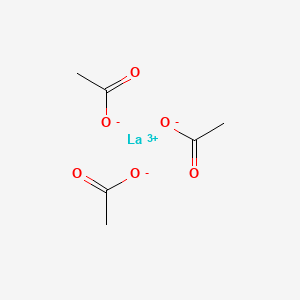

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061275 | |

| Record name | Lanthanum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [MSDSonline] | |

| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

917-70-4, 10086-51-8 | |

| Record name | Lanthanum acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lanthanum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lanthanum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91Y2QLF3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)